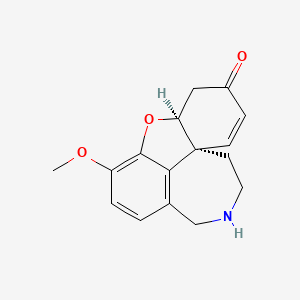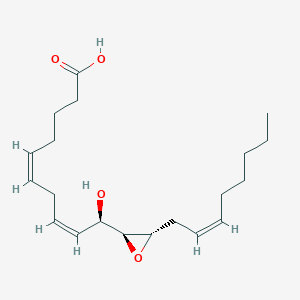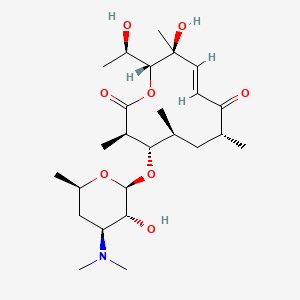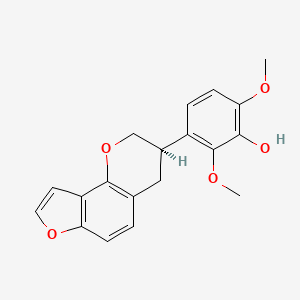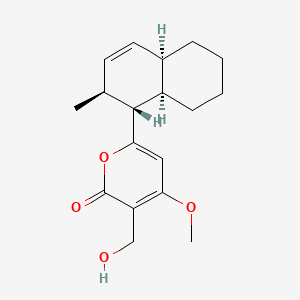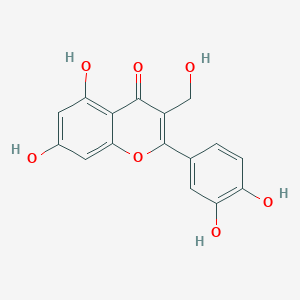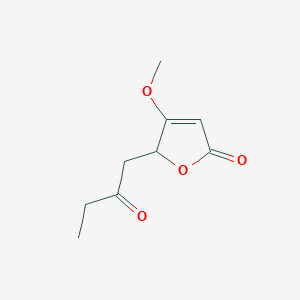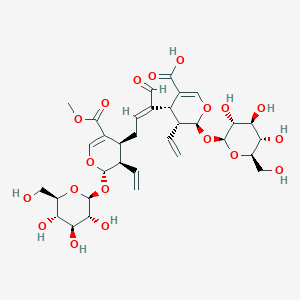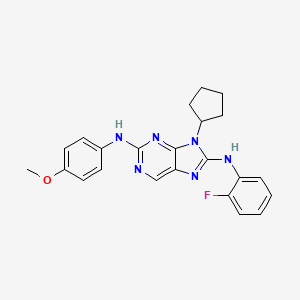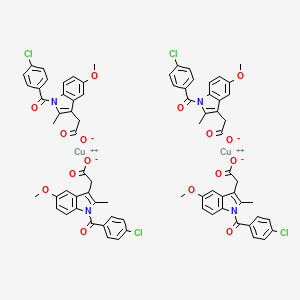
Cu-Imcc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-Intermetallic Composition Composite (Cu-Imcc) is a compound formed by the interaction of copper with other metals, typically tin, to create intermetallic compounds. These compounds are known for their excellent thermal and electrical conductivity, making them highly valuable in various industrial applications, particularly in the field of electronics and semiconductor packaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cu-Imcc typically involves the reaction of copper with tin under controlled conditions. One common method is the solid-liquid interdiffusion (SLID) bonding process, where copper and tin are brought into contact at elevated temperatures, allowing the metals to diffuse and form intermetallic compounds . The reaction conditions often include temperatures ranging from 250°C to 300°C and controlled atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques such as vacuum thermal compression bonding. This method involves applying pressure and heat to copper and tin layers, promoting the rapid formation of intermetallic compounds. The process is optimized to achieve uniform thickness and high shear strength of the resulting joints .
Chemical Reactions Analysis
Types of Reactions
Cu-Imcc undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of intermetallic compounds involves the dissolution of copper in liquid tin, followed by a chemical reaction between the components and subsequent crystallization .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include copper and tin. The reaction conditions typically involve high temperatures and controlled atmospheres to facilitate the diffusion and reaction of the metals .
Major Products Formed
The major products formed from the reactions between copper and tin are intermetallic compounds such as Cu3Sn and Cu6Sn5. These compounds exhibit excellent thermal and electrical properties, making them suitable for high-temperature applications .
Scientific Research Applications
Cu-Imcc has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Cu-Imcc in biological systems is primarily based on its redox activity. Copper ions can cycle between +1 and +2 oxidation states, leading to the generation of reactive oxygen species (ROS). This redox activity induces oxidative stress, which can be lethal to cancer cells . Additionally, this compound interacts with various molecular targets and pathways, including those involved in energy production and metabolism .
Comparison with Similar Compounds
Cu-Imcc is unique compared to other intermetallic compounds due to its specific composition and properties. Similar compounds include:
Sn-Ag-Cu (SAC) alloys: These are commonly used in soldering applications but have lower thermal stability compared to this compound.
Au-Sn and Au-Ge alloys: These noble metal composites are used for high-temperature applications but are more expensive than this compound.
Al-Cu intermetallic compounds: These are used in welding applications but have different mechanical properties compared to this compound.
This compound stands out due to its excellent combination of thermal and electrical conductivity, making it highly suitable for advanced electronic and industrial applications.
Properties
CAS No. |
57596-11-9 |
|---|---|
Molecular Formula |
C76H60Cl4Cu2N4O16 |
Molecular Weight |
1554.2 g/mol |
IUPAC Name |
dicopper;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/4C19H16ClNO4.2Cu/c4*1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;/h4*3-9H,10H2,1-2H3,(H,22,23);;/q;;;;2*+2/p-4 |
InChI Key |
ZCCDQYNAOTZLJJ-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Cu+2].[Cu+2] |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Cu+2].[Cu+2] |
Key on ui other cas no. |
57596-11-9 |
Synonyms |
Cu(II)2(indomethacinate)4 complex Cu-IMCC cupric(indomethacinate)4complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



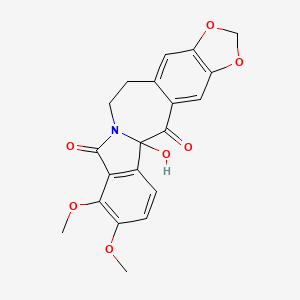
![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)
